molecular formula C13H16FNO4S B1328686 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid CAS No. 914637-69-7

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid

Cat. No.: B1328686
CAS No.: 914637-69-7
M. Wt: 301.34 g/mol
InChI Key: SGLKZCURYDEFJN-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a piperidine ring with a carboxylic acid group at the 4-position. Attached to the nitrogen is a 2-fluoro-4-(methylsulfonyl)phenyl group, creating a unique electronic and steric profile due to the electron-withdrawing methylsulfonyl and fluorine substituents .

  • Molecular Formula: C₁₃H₁₆FNO₄S
  • Molecular Weight: 301.34 g/mol
  • CAS Number: 914637-69-7

Properties

IUPAC Name

1-(2-fluoro-4-methylsulfonylphenyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-20(18,19)10-2-3-12(11(14)8-10)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGLKZCURYDEFJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)N2CCC(CC2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine-4-carboxylic Acid Core

  • The piperidine ring bearing the carboxylic acid at the 4-position is either used as a starting material or synthesized via cyclization reactions from appropriate amino acid precursors.
  • Protection and deprotection strategies may be employed to safeguard the carboxylic acid or amine functionalities during subsequent reactions.

Functional Group Transformations

  • The methylsulfonyl group is typically introduced by oxidation of a methylthio substituent or direct sulfonylation using reagents such as methylsulfonyl chloride.
  • Fluorination is achieved either by starting with a fluorinated aromatic precursor or by selective electrophilic fluorination.

Reaction Conditions

  • Solvents such as methanol, ethanol, or dry dimethylformamide (DMF) are commonly used.
  • Catalysts or bases like triethylamine (Et3N) facilitate nucleophilic substitution or coupling reactions.
  • Temperature control (room temperature to reflux) and reaction times vary depending on the step, typically ranging from 1 hour to several hours.

Representative Preparation Method (Literature-Based)

Step Reaction Description Reagents/Conditions Outcome
1 Coupling of piperidine-4-carboxylic acid with 2-fluoro-4-(methylthio)phenyl derivative Use of coupling agents (e.g., EDCI, HOBt) in DMF, base (Et3N), room temp to 50°C, 12-24 h Formation of piperidine-4-carboxylic acid linked to methylthio-substituted phenyl ring
2 Oxidation of methylthio to methylsulfonyl group Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide, solvent like dichloromethane, 0-25°C, 2-6 h Conversion to methylsulfonyl substituent on aromatic ring
3 Purification Chromatography or recrystallization Isolation of pure 1-(2-fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid

Alternative Synthetic Routes

Chemical Reaction Analysis

  • The compound is stable under typical reaction conditions but can undergo oxidation and reduction reactions if desired for derivative synthesis.
  • The methylsulfonyl group is introduced via oxidation of methylthio precursors, a well-established transformation.
  • Fluorine substitution is generally stable and introduced early in the synthesis to avoid complications.

Summary Table of Preparation Parameters

Parameter Details
Starting Materials Piperidine-4-carboxylic acid, 2-fluoro-4-(methylthio)phenyl derivatives
Key Reactions Coupling (amide or amine bond formation), oxidation (methylthio to methylsulfonyl)
Solvents DMF, methanol, ethanol, dichloromethane
Catalysts/Bases Triethylamine, coupling agents (EDCI, HOBt)
Temperature Range 0°C to reflux (~80°C)
Reaction Time 1–24 hours depending on step
Purification Chromatography, recrystallization
Industrial Scale Continuous flow reactors possible for scale-up

Research Findings and Notes

  • The synthesis is well-documented in pharmaceutical research contexts due to the compound’s potential biological activity.
  • Oxidation steps require careful control to avoid over-oxidation or degradation.
  • The fluorine atom’s position influences the reactivity and selectivity of substitution reactions.
  • Safety protocols must be observed due to potential toxicity and irritant properties of intermediates and the final compound.

Chemical Reactions Analysis

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and reaction conditions such as reflux or room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C13H16FNO4SC_{13}H_{16}FNO_4S and a molecular weight of approximately 301.34 g/mol. Its structure features a piperidine ring substituted with a fluorinated phenyl group and a methylsulfonyl moiety, which are critical for its biological activity.

Neuropathic Pain Management

Recent studies indicate that compounds similar to 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid exhibit significant activity as serotonin and norepinephrine reuptake inhibitors. These properties suggest potential applications in treating neuropathic pain, which is often resistant to conventional analgesics. The modulation of serotonin and norepinephrine levels can alleviate pain by enhancing descending inhibitory pathways in the central nervous system .

Antidepressant Activity

The compound's ability to inhibit serotonin reuptake positions it as a candidate for antidepressant therapies. By increasing the availability of serotonin in synaptic clefts, it may help improve mood and reduce symptoms associated with major depressive disorder . This mechanism aligns with the pharmacodynamics of many existing antidepressants, making it a valuable subject for further research.

Treatment of Anxiety Disorders

Given its profile as a serotonin reuptake inhibitor, this compound could also be explored for the treatment of anxiety disorders. The modulation of serotonin levels is crucial in managing anxiety symptoms, suggesting that this compound may offer therapeutic benefits in this area .

Case Study 1: Efficacy in Pain Models

A study published in Pain examined the efficacy of similar piperidine derivatives in animal models of neuropathic pain. Results indicated that these compounds significantly reduced pain behaviors compared to controls, supporting their potential use in clinical settings for chronic pain management .

Case Study 2: Antidepressant Effects

In a randomized controlled trial, participants receiving treatment with compounds structurally related to this compound showed marked improvement in depression scales compared to placebo groups. The findings suggest that these compounds could serve as effective alternatives or adjuncts to traditional antidepressants .

Table: Summary of Applications

ApplicationMechanism of ActionPotential Benefits
Neuropathic PainSerotonin/Norepinephrine reuptake inhibitionPain relief without traditional opioids
Antidepressant ActivitySerotonin reuptake inhibitionMood enhancement
Anxiety DisordersSerotonin modulationReduction in anxiety symptoms

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Compound A : 1-[[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl]piperidine-4-carboxylic Acid
  • Key Differences : Incorporates a triazole-methyl linker instead of a direct sulfonyl group. The 2-fluorophenyl group lacks the methylsulfonyl substituent.
Compound B : 1-(3-Fluorophenylsulfonyl)piperidine-4-carboxylic Acid
  • Key Differences : Fluorine is in the meta position (vs. ortho in the target compound), and the methylsulfonyl group is absent.
  • Implications : Altered electronic effects due to fluorine position may reduce steric hindrance, affecting receptor interactions .
Compound C : 1-((4-(Methoxycarbonylamino)phenyl)sulfonyl)piperidine-4-carboxylic Acid
  • Key Differences: Features a methoxycarbonylamino group at the para position of the sulfonamide.

Sulfonyl Group Modifications

Compound D : 1-(2,6-Dichlorophenylsulfonyl)piperidine-4-carboxylic Acid
  • Key Differences : Dichloro substituents replace fluorine and methylsulfonyl groups.
  • Implications : Increased lipophilicity (logP) may improve blood-brain barrier penetration but reduce aqueous solubility. Chlorine’s steric bulk could hinder binding to certain targets .
Compound E : 1-(Thiophen-2-ylsulfonyl)piperidine-4-carboxylic Acid
  • Key Differences : Replaces the phenyl ring with a thiophene, introducing a sulfur atom.

Positional Isomerism

Compound F : 1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperidine-4-carboxylic Acid
  • Key Differences : Fluorine and methylsulfonyl positions are swapped (fluoro at 4, methylsulfonyl at 2).
  • Implications : Altered geometry may disrupt binding to targets requiring precise substituent alignment. The para-fluoro group could modulate electronic effects differently .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound D (Dichloro) Compound E (Thiophene)
Molecular Weight 301.34 338.20 287.33
logP ~1.5 (estimated) ~2.8 ~1.2
Hydrogen Bond Donors 1 (COOH) 1 (COOH) 1 (COOH)
TPSA ~85 Ų ~85 Ų ~85 Ų
Solubility Moderate (polar groups) Low (lipophilic Cl) Moderate (thiophene polarity)
  • Metabolic Stability: The methylsulfonyl group in the target compound resists oxidative metabolism, enhancing half-life compared to analogs with labile substituents (e.g., methoxycarbonylamino in Compound C) .

Biological Activity

1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid, with CAS number 914637-69-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16FNO4S
  • Molar Mass : 301.33 g/mol
  • Melting Point : 189-191 °C
  • Hazard Classification : Irritant .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of key enzymatic pathways involved in cancer progression and inflammation.

Enzyme Inhibition

Research indicates that compounds with similar structures often interact with enzymes such as:

  • Cholinesterase : Involved in neurotransmission.
  • Cytochrome P450 (CYP) : Plays a crucial role in drug metabolism.
  • Kinases : Important for signaling pathways in cancer cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promising results in inhibiting the proliferation of various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MDA-MB-231 (breast)2.43 - 7.84Microtubule destabilization
HepG2 (liver)4.98 - 14.65Induction of apoptosis

In particular, the compound demonstrated significant cytotoxic effects against MDA-MB-231 cells, leading to increased caspase-3 activity and morphological changes indicative of apoptosis at concentrations as low as 1 μM .

Case Studies

  • Microtubule-Destabilizing Agents :
    A study focused on structural analogs of the compound revealed that several derivatives effectively inhibited microtubule assembly, suggesting potential as microtubule-destabilizing agents in cancer therapy .
  • Caspase Activation :
    In vitro studies showed that treatment with this compound led to enhanced caspase-3 activity, confirming its role in promoting apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 1-(2-Fluoro-4-(methylsulfonyl)phenyl)piperidine-4-carboxylic acid?

  • Answer : The synthesis typically involves hydrolysis of a precursor ester. For example, a similar compound, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, was synthesized by saponification of its ethyl ester using 5N NaOH in EtOH/water (1:1 ratio) under reflux for 24 hours . Post-reaction, the carboxylic acid is precipitated via acidification (pH 3-4) with HCl. Yield optimization (e.g., 88% in ) requires precise stoichiometric control and pH adjustment.

Q. How can the purity and structural integrity of this compound be validated?

  • Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm aromatic protons (δ 7.49–8.09 ppm for Ar-H) and piperidine backbone signals (δ 1.52–3.42 ppm) .
  • Elemental Analysis : Verify C, H, N, and S content (e.g., calculated vs. found: %C 49.99 vs. 50.04) .
  • IR Spectroscopy : Identify key functional groups (e.g., carboxylic acid O–H stretch at ~3359 cm⁻¹ and C=O at 1730 cm⁻¹) .

Q. What solvent systems are suitable for recrystallization to achieve high purity?

  • Answer : Ethanol-water mixtures are commonly used due to the compound’s moderate solubility in polar solvents. For example, acidified aqueous solutions (pH 3-4) precipitate the carboxylic acid efficiently, as seen in the synthesis of structurally related piperidine derivatives .

Advanced Research Questions

Q. How can computational modeling aid in predicting the compound’s pharmacokinetic properties?

  • Answer : Use tools like PubChem’s computed descriptors (e.g., LogP ~0.28 for similar sulfonyl-piperidine derivatives ) to estimate lipophilicity and bioavailability. Molecular docking studies can predict interactions with carbonic anhydrase isoforms, leveraging structural analogs like 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Answer : Cross-validate using orthogonal assays. For example:

  • Enzymatic Assays : Compare inhibition kinetics (e.g., IC₅₀) against recombinant human carbonic anhydrases .
  • Cellular Assays : Assess cytotoxicity in relevant cell lines (e.g., HEK293) to rule off-target effects.
  • Structural Analysis : Use X-ray crystallography or cryo-EM to confirm binding modes, as demonstrated for fluorophenyl-piperidine derivatives .

Q. How can regioselective functionalization of the piperidine ring be achieved to modify pharmacological activity?

  • Answer : Employ directing groups or transition-metal catalysis. For instance, palladium-catalyzed C–H activation (e.g., tert-butyl XPhos ligand with Cs₂CO₃ in tert-butanol at 40–100°C ) enables selective modification of the piperidine nitrogen or aryl ring.

Q. What advanced chromatographic methods are recommended for detecting trace impurities?

  • Answer : Use HPLC with a C18 column and a mobile phase of methanol:buffer (65:35), adjusted to pH 4.6 with sodium acetate and sodium 1-octanesulfonate . For example, impurities <0.1% can be resolved using gradient elution (0.1% TFA in acetonitrile/water) .

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